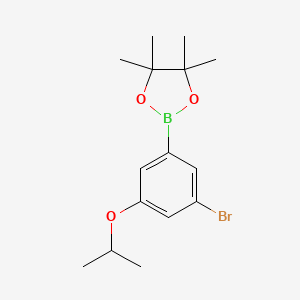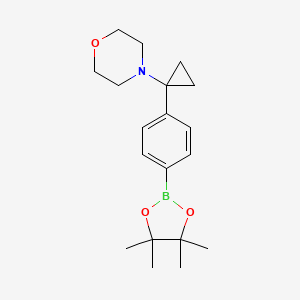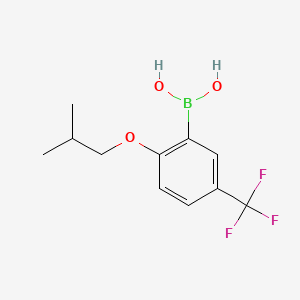
5-Fluoro-6-methylpyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylpyridin-3-OL, also known as 6-Fluoro-5-methylpyridin-3-ol, is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 g/mol . The compound is also known by other synonyms such as 2-Fluoro-5-hydroxy-3-methylpyridine and 2-Fluoro-5-hydroxy-3-picoline .
Molecular Structure Analysis
The InChI code for 5-Fluoro-6-methylpyridin-3-OL is1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 . The compound’s structure includes a pyridine ring with a fluorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position . Physical And Chemical Properties Analysis
5-Fluoro-6-methylpyridin-3-OL has a molecular weight of 127.12 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 33.1 Ų . The compound has a rotatable bond count of 0, indicating that it does not contain any rotatable single bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of New Chemical Entities
Chemical synthesis research has focused on the development of novel compounds for various applications, including medicinal chemistry and material science. For instance, the Suzuki coupling reaction facilitated the creation of new pyridine derivatives, offering potential for further chemical and pharmaceutical exploration (Manojkumar et al., 2013). Additionally, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate showcases a methodological advancement in pyridine derivatization, expanding the toolbox for organic and medicinal chemists (Qunfeng et al., 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the focus has been on developing new therapeutic agents. Research includes the synthesis of compounds with potential antitumor activity, where modifications in pyridine structures have been explored to enhance cytotoxic effects against various cancer cell lines. For instance, a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids demonstrated promising antitumor properties, highlighting the impact of structural modifications on biological activity (Tsuzuki et al., 2004). Another example is the development of mGlu5 receptor antagonists, where pyridine derivatives have shown high potency and oral bioavailability, marking significant progress in the search for effective neurological disorder treatments (Poon et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Fluoro-6-methylpyridin-3-OL is the potassium (K+) channel . Potassium channels play a crucial role in maintaining the electrical potential across the cell membranes, and they are involved in various physiological processes, including the regulation of heartbeat and the modulation of neuronal signaling .
Mode of Action
5-Fluoro-6-methylpyridin-3-OL acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets leads to changes in the electrical properties of the cells, affecting their function .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the potassium channels, it can enhance the conduction of electrical impulses along the neurons. This can lead to improved neuronal communication, which can be beneficial in conditions like multiple sclerosis where such communication is impaired .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . These properties can potentially influence the bioavailability of the compound .
Result of Action
The result of the action of 5-Fluoro-6-methylpyridin-3-OL is the enhancement of impulse conduction in neurons . This can lead to improved communication between neurons, which can potentially alleviate symptoms in conditions like multiple sclerosis .
Action Environment
The action, efficacy, and stability of 5-Fluoro-6-methylpyridin-3-OL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with the potassium channels . Additionally, factors like temperature and the presence of other substances can also affect the compound’s stability and action .
Eigenschaften
IUPAC Name |
5-fluoro-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZCAWGBLPEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-methylpyridin-3-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Benzo[b]thiophen-3-yl)acetamido)thiophene-3-carboxamide](/img/structure/B580571.png)

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)



![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)






![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)